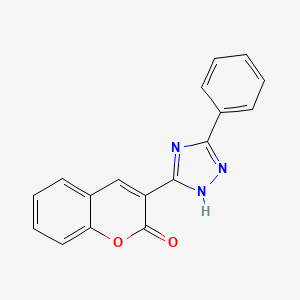
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is a complex organic compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a serine amino acid residue, which is further modified by the attachment of a beta-D-galactose moiety that is acetylated at four positions. This compound is often used in peptide synthesis and glycosylation studies due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS).
Fmoc Protection: The amino group of serine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).
Glycosylation: The protected serine is then glycosylated with a beta-D-galactose derivative that is acetylated at four positions. This step often requires the use of a glycosyl donor and a promoter, such as silver triflate (AgOTf).
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions, such as using tetrabutylammonium fluoride (TBAF) for TBDMS deprotection and piperidine for Fmoc deprotection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the galactose moiety can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the acetyl moieties can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of deacetylated galactose derivatives.
Substitution: Formation of galactose derivatives with new functional groups.
科学的研究の応用
Chemistry
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is widely used in the synthesis of glycopeptides and glycoproteins. It serves as a building block for the study of glycosylation patterns and their effects on protein function.
Biology
In biological research, this compound is used to investigate the role of glycosylation in cell signaling, protein folding, and immune recognition. It is also used in the development of glycopeptide-based vaccines.
Medicine
This compound has applications in drug development, particularly in the design of glycopeptide antibiotics and anticancer agents. Its unique structure allows for the exploration of carbohydrate-protein interactions.
Industry
In the industrial sector, this compound is used in the production of glycosylated biomaterials and as a standard in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. The compound’s glycosylated structure allows it to mimic natural glycoproteins, thereby influencing cellular processes like signal transduction and immune response. The Fmoc group facilitates its incorporation into peptides, enabling the study of glycosylation effects on peptide function.
類似化合物との比較
Similar Compounds
Fmoc-L-Ser-OH: Lacks the glycosylation, making it less suitable for studies involving carbohydrate interactions.
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH: Similar structure but with threonine instead of serine, which may affect its reactivity and biological activity.
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH: Contains glucose instead of galactose, leading to different glycosylation patterns and interactions.
Uniqueness
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is unique due to its specific combination of Fmoc protection, serine residue, and acetylated galactose moiety. This unique structure makes it particularly valuable for studying the effects of glycosylation on peptide and protein function, as well as for developing glycopeptide-based therapeutics.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-VXRXWXGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2495540.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)



![5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2495554.png)
![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
